N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Description
"N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide" is a sulfonamide-containing piperidine derivative characterized by dual 4-fluorophenyl substituents. The molecule comprises a piperidine ring with a sulfonyl group at position 1 and a carboxamide group at position 2.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-14-1-5-16(6-2-14)21-18(23)13-9-11-22(12-10-13)26(24,25)17-7-3-15(20)4-8-17/h1-8,13H,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVSFHIKYYNXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base like triethylamine.
Attachment of the Fluorophenyl Groups: The fluorophenyl groups are attached through nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the sulfonylated piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitrating agents or halogens can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfides or thiols from the sulfonyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atoms can enhance binding affinity and selectivity in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The sulfonyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structural analogs based on substituent variations, functional group positioning, and physicochemical properties:
Positional Isomerism: 4-Carboxamide vs. 3-Carboxamide Derivatives
- N-(4-fluorobenzyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide (CAS RN: 832114-76-8) Key Difference: The carboxamide group is at position 3 of the piperidine ring instead of position 3. Impact: Positional isomerism may alter conformational flexibility and hydrogen-bonding interactions with biological targets. The benzyl group (vs.
Substituent Variations on the Sulfonyl Group
- N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide (CAS RN: 516453-56-8) Key Difference: The sulfonyl group is attached to a 4-methylphenyl ring instead of 4-fluorophenyl. Impact:
- Electron Effects : Methyl is electron-donating, reducing the sulfonyl group’s electron-withdrawing nature compared to fluorine. This may influence reactivity in nucleophilic substitution or hydrogen-bond acceptor capacity.
- Molecular Formula: C₂₁H₂₅N₃O₄S (Molar Mass: 415.51 g/mol) .
Heterocyclic Core and Functional Group Additions
- Triazine- and Thiophene-Based Analogs (e.g., CAS RN: 847414-37-3)
- Key Differences : Incorporation of triazine or thiophene cores instead of piperidine.
- Impact :
- Triazine : A planar, electron-deficient heterocycle may enhance interactions with π-π stacking or catalytic sites in enzymes like kinases.
- Thiophene : Increased aromaticity and sulfur’s polarizability could alter electronic distribution and binding kinetics .
Substituent Bulk and Hydrophobicity
- Bis(4-fluorophenyl)methyl-Substituted Piperazines (e.g., Compounds 6h–6l in )
- Key Difference : Bulky bis(4-fluorophenyl)methyl groups on the piperazine ring.
- Impact :
- Increased molecular weight (e.g., ~500–600 g/mol vs. target compound’s ~400 g/mol) may reduce solubility.
- Enhanced hydrophobicity could improve blood-brain barrier penetration but limit aqueous solubility .
Physicochemical Properties
Biological Activity
N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, a compound with significant pharmacological potential, has garnered attention in various fields of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with fluorophenyl and sulfonyl groups, providing unique chemical properties that influence its biological activity. The molecular formula is with a molecular weight of approximately 305.76 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of certain kinases, which play crucial roles in various cellular signaling pathways. Notably, studies have indicated its potential as an inhibitor for GSK-3β, IKK-β, and ROCK-1 kinases, which are involved in inflammatory responses and cell proliferation.
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | GSK-3β | 50 |
| This compound | IKK-β | 100 |
| This compound | ROCK-1 | 200 |
Antiviral Properties
Recent studies have highlighted the compound's antiviral potential, particularly against chikungunya virus (CHIKV). Modifications in the chemical structure have resulted in enhanced activity against CHIKV while maintaining low cytotoxicity levels. For instance, derivatives of the compound demonstrated selective inhibition of viral replication with significant selectivity indices.
Antimicrobial Activity
In vitro evaluations have assessed the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate promising activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1 |
| Escherichia coli | 1 | 2 |
Case Studies
Case Study 1: Antiviral Efficacy
A study published in Nature Communications demonstrated that structural modifications to the piperidine core significantly improved antiviral efficacy against CHIKV while reducing cytotoxic effects. The optimized compound exhibited a selectivity index greater than 61, indicating its potential for therapeutic use against viral infections.
Case Study 2: Antimicrobial Evaluation
Research published in the Journal of Medicinal Chemistry evaluated several derivatives of the compound for their antimicrobial properties. The findings revealed that specific modifications led to enhanced activity against resistant strains, suggesting a pathway for developing new antibiotics based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
